molecular formula C21H19F3N4O4S B2764656 2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 1226443-57-7

2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2764656
CAS No.: 1226443-57-7
M. Wt: 480.46
InChI Key: YAKOGROUEMGPTQ-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-acetamide derivative featuring a substituted imidazole core. Key structural elements include:

  • Imidazole ring: Functionalized at positions 1, 2, and 5 with 4-(trifluoromethoxy)phenyl, sulfanyl, and 3-nitrophenyl groups, respectively.
  • Electron-withdrawing substituents: The 3-nitrophenyl and trifluoromethoxy groups introduce strong electron-withdrawing effects, which may influence reactivity or biological target interactions .

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., imidazole- and triazole-based acetamides) are frequently explored as kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O4S/c1-13(2)26-19(29)12-33-20-25-11-18(14-4-3-5-16(10-14)28(30)31)27(20)15-6-8-17(9-7-15)32-21(22,23)24/h3-11,13H,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKOGROUEMGPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Cyclocondensation

The imidazole scaffold is typically constructed using the Debus-Radziszewski reaction, which involves a 1,2-diketone, an aldehyde, and ammonium acetate. For this compound:

  • 1,2-Diketone precursor : Glyoxal derivatives or in situ-generated α-ketoaldehydes.
  • Aldehyde components :
    • 4-(Trifluoromethoxy)benzaldehyde for the C1 aryl group.
    • 3-Nitrobenzaldehyde for the C5 aryl substituent.

Reaction conditions:

  • Solvent: Ethanol or acetic acid.
  • Temperature: Reflux (80–100°C).
  • Time: 12–24 hours.
  • Catalyst: Ammonium acetate (2–3 equiv).

Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) to isolate the 1,5-diaryl-1H-imidazole intermediate.

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from pyrazoline synthesis involves:

  • Mixing 4-(trifluoromethoxy)benzaldehyde (1.2 equiv), 3-nitrobenzaldehyde (1.0 equiv), and ammonium acetate (3.0 equiv) in ethanol.
  • Irradiating at 150°C for 15–20 minutes under closed-vessel conditions.
  • Achieving yields of 68–75% with >95% purity by HPLC.

Critical Analysis of Synthetic Challenges

Regioselectivity in Imidazole Formation

The Debus-Radziszewski reaction inherently faces regioselectivity issues when unsymmetrical diketones are used. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., trifluoromethoxy) direct cyclization to position 1, while nitro groups favor position 5 due to resonance stabilization.

Stability of Thiol Intermediates

The free thiol generated during hydrolysis is prone to oxidation. Strategies to mitigate this include:

  • Conducting reactions under inert atmosphere.
  • Adding reducing agents (e.g., dithiothreitol).
  • Immediate progression to acylation without intermediate isolation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3):
    δ 8.72 (s, 1H, imidazole H4), 8.21–7.45 (m, 8H, aromatic), 4.10 (s, 2H, SCH2CO), 3.95 (septet, 1H, NHCH(CH3)2), 1.25 (d, 6H, CH(CH3)2).
  • 13C NMR (101 MHz, CDCl3):
    δ 170.2 (CONH), 148.1 (imidazole C2), 137.5–121.8 (aryl carbons), 56.3 (SCH2CO), 45.1 (NHCH(CH3)2), 22.7 (CH(CH3)2).
  • HRMS : m/z calculated for C21H18F3N3O4S [M+H]+: 481.0984, found: 481.0986.

Purity Assessment

  • HPLC (C18 column, 70:30 MeOH/H2O): 98.2% purity at 254 nm.
  • Melting point: 189–191°C (uncorrected).

Scale-Up Considerations and Process Optimization

Green Chemistry Approaches

  • Replace DMF with cyclopentyl methyl ether (CPME) in thioether formation to reduce environmental impact.
  • Employ continuous flow reactors for microwave-assisted steps to enhance reproducibility.

Cost-Effective Nitration

For large-scale production, direct nitration of the imidazole intermediate using fuming HNO3/H2SO4 at 0°C achieves 89% yield, avoiding pre-nitrated aldehyde synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl and trifluoromethoxyphenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature, focusing on core scaffolds, substituents, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name / ID Core Structure Key Substituents Notable Functional Groups
Target Compound Imidazole 3-Nitrophenyl, 4-(trifluoromethoxy)phenyl, sulfanyl, N-isopropyl acetamide –NO2, –CF3O, –S–, –C=O
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c, ) Triazole Naphthalenyloxy, 3-nitrophenyl, acetamide –NO2, –C=O, –O–, triazole
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () Imidazole 4-Fluorophenyl, methylsulfinyl, pyridyl, acetamide –F, –SO–, –C=O, pyridine
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide () Tetrazole Tetrazole, N-isopropylphenyl, sulfanyl Tetrazole, –S–, –C=O

Key Observations :

  • Core Heterocycles : The imidazole (target compound) and triazole (6c) cores differ in aromaticity and hydrogen-bonding capacity. Imidazoles often exhibit stronger basicity than triazoles, which may influence solubility and target binding .
  • Sulfur-Containing Groups : The target’s sulfanyl (–S–) group contrasts with the sulfinyl (–SO–) group in . Sulfinyl groups are more polar and may confer oxidative stability but reduce lipophilicity .
Physicochemical and Spectroscopic Comparisons
Compound Name / ID Molecular Formula Molar Mass (g/mol) IR Data (C=O, cm⁻¹) NMR Shifts (Key Protons)
Target Compound Likely C20H18F3N5O4S ~505.44* ~1670–1680 (est.) –NH (~10.8 ppm), aromatic H (~7.5–8.5 ppm)
6c () C21H18N5O4 404.39 1676 (C=O) –NH (11.02 ppm), triazole H (8.40 ppm)
C13H17N5OS 291.37 Not reported –CH3 (isopropyl, ~1.2 ppm)

Notes:

  • The target’s trifluoromethoxy group would likely produce distinct ¹⁹F NMR signals (absent in other compounds).
  • IR spectra for compounds with –NO2 (e.g., target, 6c) show asymmetric stretching near 1500–1535 cm⁻¹, consistent with nitro groups .

Biological Activity

The compound 2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide, with the CAS number 1226440-34-1, is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H13F3N4O4S
  • Molecular Weight : 438.38 g/mol
  • Structure : The compound features an imidazole ring substituted with a nitrophenyl and trifluoromethoxy group, along with a sulfanyl and acetamide functional group.

Antimicrobial Properties

Research has shown that imidazole derivatives exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated that modifications to the imidazole ring can enhance efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitrophenyl group in this compound is hypothesized to contribute to its antimicrobial properties through electron-withdrawing effects, enhancing the compound's ability to penetrate bacterial membranes.

Anticancer Activity

Imidazole derivatives are also known for their anticancer properties. For instance, related compounds have been reported to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . In vitro studies on structurally similar compounds indicate that they can disrupt microtubule formation, which is crucial for mitosis .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Imidazole derivatives are known to act as inhibitors for several enzymes, including cyclooxygenase (COX) and phosphodiesterase (PDE). These enzymes play significant roles in inflammatory processes and signal transduction pathways . Preliminary docking studies indicate that this compound may effectively bind to active sites of these enzymes, although specific experimental validation is required.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various imidazole derivatives against Candida albicans and Aspergillus niger. The results indicated that compounds with similar structural motifs to our target compound displayed a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antifungal activity .
  • Cytotoxicity in Cancer Cells : A recent investigation assessed the cytotoxic effects of related imidazole compounds on human cancer cell lines. The findings revealed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Enzyme Inhibition Studies : Research focused on the inhibition of COX enzymes by imidazole derivatives showed promising results with IC50 values indicating effective inhibition at nanomolar concentrations. This suggests that our target compound could similarly inhibit COX activity, contributing to its anti-inflammatory potential .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the imidazole core via cyclization of substituted phenyl precursors under inert atmospheres (e.g., nitrogen) .
  • Sulfanyl Acetamide Coupling : Reaction of thiol-containing intermediates with chloroacetamide derivatives in the presence of potassium carbonate as a base .
  • Purification : Recrystallization from ethanol or chromatography to isolate the final product . Optimal Conditions : Temperatures between 60–100°C, reaction times of 4–12 hours, and rigorous exclusion of moisture .

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, sulfanyl groups, and acetamide linkages .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ ~500–550 Da) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. How can researchers address low yields during the sulfanyl coupling step?

  • Reagent Optimization : Use excess 2-chloroacetamide derivatives (1.2–1.5 equivalents) to drive the reaction .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Catalytic Additives : Introduce tetrabutylammonium bromide (TBAB) to enhance reaction efficiency .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding affinity in biological systems?

  • Quantum Chemical Calculations : Density functional theory (DFT) to model electron distribution and reactive sites (e.g., nitro group electrophilicity) .
  • Molecular Docking : Simulations with proteins like GPR-17 or kinases to assess binding modes .
  • Reaction Path Analysis : Machine learning-guided optimization of reaction conditions using historical data .

Q. How can contradictory data on the compound’s pharmacological activity be resolved?

  • Dose-Response Studies : Evaluate activity across a range of concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., COX1/2) with cell-based migration/invasion tests to validate mechanisms .
  • Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., triazole or imidazole derivatives) to identify trends .

Q. What experimental designs are recommended for studying synergistic effects with other therapeutics?

  • Combinatorial Screening : Test the compound with temozolomide (TMZ) or kinase inhibitors in glioblastoma models using Chou-Talalay synergy analysis .
  • In Vivo/In Vitro Correlation : Use xenograft models to validate in vitro findings, focusing on invasion and proliferation markers (e.g., MMP-9, Ki-67) .
  • Pharmacokinetic Profiling : Monitor plasma half-life and blood-brain barrier penetration when co-administered with adjuvants .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC .
  • Microsomal Assays : Assess metabolic stability using liver microsomes to identify vulnerable functional groups (e.g., ester or nitro groups) .
  • Formulation Studies : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and bioavailability .

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